molecular formula C13H14F2N2O3 B2558064 N-(1-cyanopropyl)-3-(difluoromethoxy)-4-methoxybenzamide CAS No. 1311502-77-8

N-(1-cyanopropyl)-3-(difluoromethoxy)-4-methoxybenzamide

Cat. No.: B2558064
CAS No.: 1311502-77-8
M. Wt: 284.263
InChI Key: WULOKNPOWXDCAO-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-3-(difluoromethoxy)-4-methoxybenzamide is a synthetic organic compound characterized by the presence of a benzamide core substituted with a cyanopropyl group, a difluoromethoxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanopropyl)-3-(difluoromethoxy)-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Nitrile Formation:

    Methoxylation: The difluoromethoxy and methoxy groups are introduced via nucleophilic substitution reactions using appropriate methoxy and difluoromethoxy reagents.

    Amidation: The final step involves the formation of the benzamide core through an amidation reaction between the substituted benzoyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanopropyl)-3-(difluoromethoxy)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium fluoride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamide oxides, while reduction can produce amines.

Scientific Research Applications

N-(1-cyanopropyl)-3-(difluoromethoxy)-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of N-(1-cyanopropyl)-3-(difluoromethoxy)-4-methoxybenzamide involves its interaction with specific molecular targets. The cyanopropyl group can interact with enzymes or receptors, while the difluoromethoxy and methoxy groups can modulate the compound’s binding affinity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanopropyl)benzamide
  • N-(1-cyanopropyl)-4-methoxybenzamide
  • N-(1-cyanopropyl)-3-methoxybenzamide

Uniqueness

N-(1-cyanopropyl)-3-(difluoromethoxy)-4-methoxybenzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which can enhance its chemical stability and biological activity compared to similar compounds. These structural features can also influence its solubility and pharmacokinetic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-cyanopropyl)-3-(difluoromethoxy)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O3/c1-3-9(7-16)17-12(18)8-4-5-10(19-2)11(6-8)20-13(14)15/h4-6,9,13H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULOKNPOWXDCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=CC(=C(C=C1)OC)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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